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Compound of Interest

Compound Name: 4-Bromopyridine Hydrobromide

Cat. No.: B1521883 Get Quote

In the intricate world of medicinal chemistry and materials science, pyridine scaffolds are

indispensable building blocks. Among them, 4-bromopyridine and its derivatives offer a

versatile platform for the synthesis of complex molecular architectures due to the reactivity of

the bromine atom in cross-coupling reactions. A thorough understanding of the spectroscopic

characteristics of these intermediates is paramount for reaction monitoring, quality control, and

the unambiguous elucidation of final product structures. This guide provides a comprehensive

spectroscopic comparison of 4-bromopyridine derivatives, offering insights into how various

substituents modulate their spectral properties.

The Foundational Role of Spectroscopy in
Characterizing 4-Bromopyridine Derivatives
Spectroscopic techniques are the cornerstone of modern chemical analysis, each providing a

unique window into the molecular world. For 4-bromopyridine derivatives, a multi-spectroscopic

approach is essential. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-

hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional

groups and vibrational modes, Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic

transitions, and Mass Spectrometry (MS) determines the molecular weight and fragmentation

patterns. The interplay of these techniques allows for a holistic and definitive characterization of

these important compounds.

Caption: A typical workflow for the synthesis and spectroscopic characterization of 4-

bromopyridine derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) in the pyridine ring are

highly sensitive to the electronic effects of substituents.

¹H NMR Spectroscopy
In 4-bromopyridine, the protons at the 2- and 6-positions (α to the nitrogen) are the most

deshielded and appear furthest downfield, while the protons at the 3- and 5-positions (β to the

nitrogen) are found at a higher field. The introduction of a substituent at the 2-position breaks

this symmetry, leading to distinct signals for each of the three remaining ring protons.

Electron-Donating Groups (EDGs) such as amino (-NH₂) and methoxy (-OCH₃) groups

increase the electron density of the pyridine ring, causing an upfield shift (lower ppm) of the

ring proton signals.

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups have the

opposite effect, deshielding the ring protons and shifting their signals downfield (higher ppm).

¹³C NMR Spectroscopy
The trends observed in ¹H NMR are mirrored in ¹³C NMR spectroscopy. The carbons of the

pyridine ring resonate in the aromatic region, with their chemical shifts influenced by both the

electronegative nitrogen atom and the attached substituents. The carbon atom directly bonded

to the bromine (C-4) typically shows a chemical shift in the range of 120-130 ppm.
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Derivative Substituent at C-2

¹H NMR Chemical
Shifts (δ, ppm)
(Predicted/Reporte
d)

¹³C NMR Chemical
Shifts (δ, ppm)
(Predicted/Reporte
d)

4-Bromopyridine -H H-2,6: ~8.5 C-2,6: ~150

H-3,5: ~7.6 C-3,5: ~127

C-4: ~132

2-Amino-4-

bromopyridine
-NH₂ (EDG)

H-3: ~6.75, H-5:

~6.80, H-6: ~7.85[1]

C-2: ~160.5, C-3:

~122.0, C-4: ~108.0,

C-5: ~118.0, C-6:

~150.0[1]

4-Bromo-2-

methoxypyridine
-OCH₃ (EDG)

Data not readily

available in a

comparative format.

C-2: ~164, C-3: ~110,

C-4: ~139, C-5: ~117,

C-6: ~149 (based on

2-methoxypyridine)

4-Bromo-2-

methylpyridine
-CH₃ (EDG)

H-3: ~7.2, H-5: ~7.3,

H-6: ~8.3, CH₃: ~2.4

C-2: ~159, C-3: ~123,

C-4: ~144, C-5: ~127,

C-6: ~149 (based on

2-methylpyridine)

4-Bromo-2-

nitropyridine
-NO₂ (EWG)

H-3: ~8.5, H-5: ~8.1,

H-6: ~8.8

C-2: ~151, C-3: ~121,

C-4: ~133, C-5: ~120,

C-6: ~153 (based on

2-nitropyridine)

4-Bromo-2-

cyanopyridine
-CN (EWG)

Data not readily

available in a

comparative format.

Data not readily

available in a

comparative format.

Note: The presented NMR data is a compilation from various sources and may include

predicted values. For definitive structural assignment, experimental verification under

consistent conditions is recommended.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups and Vibrational
Modes
FT-IR spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of a 4-bromopyridine derivative is characterized by several key regions:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the

pyridine ring are observed in the 1600-1400 cm⁻¹ region. The positions of these bands are

sensitive to the nature of the substituents.

C-Br Stretching: The C-Br stretching vibration is typically found in the fingerprint region,

usually between 600 and 500 cm⁻¹.

Substituent Vibrations: Characteristic vibrations of the substituent groups will also be

present, such as N-H stretching for amino groups (around 3500-3300 cm⁻¹) or the

asymmetric and symmetric stretching of the nitro group (around 1560-1515 cm⁻¹ and 1360-

1345 cm⁻¹, respectively)[2].
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Derivative Substituent at C-2
Key FT-IR Vibrational
Frequencies (cm⁻¹)

4-Bromopyridine -H
C-H (aromatic): >3000, C=N,

C=C: ~1580, 1470, C-Br: ~550

2-Amino-4-bromopyridine -NH₂ (EDG)

N-H stretch: ~3400, 3300, N-H

bend: ~1640, C=N, C=C:

~1600, 1500

4-Bromo-2-methoxypyridine -OCH₃ (EDG) C-O stretch: ~1250, 1030

4-Bromo-2-methylpyridine -CH₃ (EDG) C-H (aliphatic): ~2950

4-Bromo-2-nitropyridine -NO₂ (EWG)

NO₂ asymmetric stretch:

~1530, NO₂ symmetric stretch:

~1350

4-Bromo-2-cyanopyridine -CN (EWG) C≡N stretch: ~2230

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring
Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds

to the promotion of electrons from the ground state to higher energy excited states. Aromatic

compounds like pyridine derivatives exhibit characteristic UV absorption bands arising from π

→ π* transitions.

The position of the maximum absorption wavelength (λmax) is influenced by the substituents

on the pyridine ring:

Bathochromic Shift (Red Shift): Both electron-donating and electron-withdrawing groups,

when conjugated with the aromatic system, can cause a shift of the λmax to longer

wavelengths. This is due to a decrease in the energy gap between the highest occupied

molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Hypsochromic Shift (Blue Shift): In some cases, substituents that disrupt the planarity of the

molecule can lead to a shift to shorter wavelengths.
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Derivative Substituent at C-2
Expected UV-Vis
Absorption Trend

4-Bromopyridine -H Reference λmax

2-Amino-4-bromopyridine -NH₂ (EDG)
Bathochromic shift compared

to 4-bromopyridine

4-Bromo-2-methoxypyridine -OCH₃ (EDG)
Bathochromic shift compared

to 4-bromopyridine

4-Bromo-2-methylpyridine -CH₃ (EDG) Minor bathochromic shift

4-Bromo-2-nitropyridine -NO₂ (EWG)
Significant bathochromic shift

due to extended conjugation

4-Bromo-2-cyanopyridine -CN (EWG) Bathochromic shift

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. It provides the molecular weight of the compound and, through analysis of

fragmentation patterns, valuable structural information.

A key feature in the mass spectra of 4-bromopyridine derivatives is the isotopic pattern of

bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.

This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated

by two m/z units, which is a clear indicator of the presence of a single bromine atom.

The fragmentation of 4-bromopyridine derivatives upon electron ionization typically involves the

cleavage of the C-Br bond and fragmentation of the substituent at the 2-position. The stability

of the resulting fragments will dictate the observed fragmentation pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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